3-(4-Tert-butylphenyl)propan-1-ol
Description
3-(4-Tert-butylphenyl)propan-1-ol is a tertiary alcohol derivative characterized by a phenyl ring substituted with a tert-butyl group at the para position and a three-carbon aliphatic chain terminating in a hydroxyl group. This structure confers unique physicochemical properties, including moderate hydrophobicity due to the bulky tert-butyl group and hydrogen-bonding capacity from the hydroxyl group. The compound has been studied in contexts ranging from anti-inflammatory drug development to environmental toxicology, particularly due to its structural similarity to bioactive and persistent organic molecules .
Properties
IUPAC Name |
3-(4-tert-butylphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-13(2,3)12-8-6-11(7-9-12)5-4-10-14/h6-9,14H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIGRGCEUZQJNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60570810 | |
| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78574-08-0 | |
| Record name | 4-(1,1-Dimethylethyl)benzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78574-08-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-tert-Butylphenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60570810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenepropanol, 4-(1,1-dimethylethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Detailed Stepwise Preparation Methodology
| Step No. | Reaction Type | Description | Conditions & Catalysts | Notes |
|---|---|---|---|---|
| 1 | Isomerization | Conversion of p-tert-butyltoluene to a mixture of para and meta isomers via Friedel-Crafts reaction | Acid catalyst such as sulfuric acid (proton acid) or Lewis acids like AlCl3 or FeCl3 | Maintains meta-isomer content at 30-60%, influencing final product aroma profile |
| 2 | Oxidation | Oxidation of tert-butyltoluene isomers to corresponding aromatic aldehydes (p- and m-tert-butylbenzaldehyde) | Standard oxidation agents (not specified in detail) | Provides aldehyde intermediates for subsequent condensation |
| 3 | Aldol Condensation | Claisen-Schmidt condensation of aromatic aldehydes with acetaldehyde to form cinnamic aldehydes | Basic catalysts such as NaOH, KOH (1-20%, preferably 3-10%), or ZnO as catalyst; solvent ethanol, water, or ethanol-water mix; temperature 0-80°C (preferably 30-50°C) | Base concentration and temperature control is critical for yield and isomeric ratio |
| 4 | Catalytic Hydrogenation | Selective hydrogenation of the α,β-unsaturated aldehyde double bond to yield the saturated aldehyde | Transition metal catalysts such as Raney nickel or palladium; hydrogen gas; ethanol solvent | Selective reduction avoids carbonyl reduction; yields 3-(4-tert-butylphenyl)propanal and its isomers |
| 5 | Reduction to Alcohol | Further reduction of aldehyde to primary alcohol (3-(4-tert-butylphenyl)propan-1-ol) | Catalytic hydrogenation or chemical reduction methods (e.g., NaBH4) | Final step to obtain the target alcohol compound |
Research Findings and Optimization Notes
Isomeric Control: The ratio of para- to meta-tert-butyl isomers can be adjusted by controlling the isomerization conditions in Step 1. The para-isomer is typically desired for fragrance properties, but the meta-isomer enhances aroma robustness when present between 6-60% of the mixture.
Environmental Impact: Traditional methods produce significant wastewater and by-products. Newer synthetic routes emphasize minimizing pollutant discharge, for example, by optimizing reaction conditions and using more selective catalysts.
Catalyst Selection: Raney nickel is preferred for hydrogenation due to its selectivity in reducing the carbon-carbon double bond without affecting the aldehyde carbonyl group. Palladium catalysts are also effective but may require more stringent control to avoid over-reduction.
Base Catalysts in Aldol Condensation: Sodium hydroxide and potassium hydroxide are commonly used, but zinc oxide has been identified as an effective alternative catalyst, potentially improving selectivity and reducing side reactions.
Reaction Medium: Ethanol-water mixtures are preferred solvents for aldol condensation, balancing solubility and reaction rate.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Preferred Conditions | Impact on Synthesis |
|---|---|---|---|
| Isomerization Catalyst | H2SO4, AlCl3, FeCl3 | Acidic conditions | Controls para/meta isomer ratio |
| Oxidation Agent | Various (not detailed) | Mild oxidation conditions | Converts to aldehyde intermediates |
| Base Catalyst (Aldol) | NaOH, KOH (1-20%) | 3-10% concentration | Affects condensation efficiency and isomer distribution |
| Aldol Condensation Temp | 0-80°C | 30-50°C | Influences reaction rate and selectivity |
| Hydrogenation Catalyst | Raney Ni, Pd | Raney Ni preferred | Selective C=C reduction, preserves aldehyde |
| Solvent | Ethanol, water, ethanol-water mix | Ethanol-water preferred | Solubility and reaction medium optimization |
Representative Reaction Scheme
Isomerization:
p-tert-Butyltoluene $$\xrightarrow[\text{acid catalyst}]{\text{Friedel-Crafts}}$$ mixture of p- and m-tert-butyltolueneOxidation:
p-/m-tert-Butyltoluene $$\xrightarrow[\text{oxidation}]{\text{mild conditions}}$$ p-/m-tert-butylbenzaldehydeAldol Condensation:
p-/m-tert-butylbenzaldehyde + acetaldehyde $$\xrightarrow[\text{NaOH, ethanol-water}]{30-50^\circ C}$$ p-/m-tert-butylcinnamaldehydeHydrogenation:
p-/m-tert-butylcinnamaldehyde $$\xrightarrow[\text{Raney Ni, H}_2]{\text{ethanol}}$$ p-/m-tert-butylphenylpropanalReduction to Alcohol: p-/m-tert-butylphenylpropanal $$\xrightarrow[\text{hydrogenation or NaBH}_4]{\text{mild conditions}}$$ this compound
Chemical Reactions Analysis
Oxidation Reactions
3-(4-Tert-butylphenyl)propan-1-ol undergoes oxidation to form aldehydes or carboxylic acids depending on reaction conditions.
Key Findings :
- Oxidation to 3-(4-tert-butylphenyl)propanal (Bourgeonal) :
Controlled oxidation using pyridinium chlorochromate (PCC) in dichloromethane selectively yields the aldehyde derivative . This reaction is critical in fragrance synthesis, where Bourgeonal is valued for its floral scent . - Strong Oxidizing Agents :
Harsher agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions can further oxidize the alcohol to 3-(4-tert-butylphenyl)propanoic acid .
Table 1: Oxidation Pathways
| Reagent | Conditions | Product |
|---|---|---|
| PCC | CH₂Cl₂, 25°C | 3-(4-tert-butylphenyl)propanal |
| KMnO₄/H₂SO₄ | Aqueous, reflux | 3-(4-tert-butylphenyl)propanoic acid |
Esterification and Ether Formation
The primary alcohol group participates in nucleophilic substitution and condensation reactions.
Key Findings :
- Esterification :
Reacting with acetic anhydride or acyl chlorides in the presence of a catalyst (e.g., H₂SO₄) produces esters like 3-(4-tert-butylphenyl)propyl acetate. - Ether Synthesis :
Treatment with alkyl halides under Williamson conditions (e.g., NaH, THF) forms ethers .
Table 2: Esterification and Etherification
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | Acetic anhydride/H⁺ | 3-(4-tert-butylphenyl)propyl acetate |
| Ether Formation | CH₃I, NaH, THF | 3-(4-tert-butylphenyl)propyl methyl ether |
Reduction Pathways
While the compound itself is an alcohol, its synthetic precursor (3-(4-tert-butylphenyl)propanal) is reduced to form this compound.
Key Findings :
- Reduction of Aldehyde :
Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces 3-(4-tert-butylphenyl)propanal to the alcohol with >95% yield .
Substitution and Functionalization
The tert-butyl group’s steric bulk directs electrophilic substitution to the meta position, though reactivity is limited due to steric hindrance.
Key Findings :
Scientific Research Applications
3-(4-Tert-butylphenyl)propan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Tert-butylphenyl)propan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
3-(Pyridin-3-yl)propan-1-ol
- Structural Differences : The phenyl ring in 3-(4-Tert-butylphenyl)propan-1-ol is replaced with a pyridin-3-yl group, introducing a nitrogen atom into the aromatic system.
- In anti-inflammatory studies, pyridine-containing derivatives demonstrated enhanced pharmacological activity, possibly due to improved target engagement (e.g., COX-2 inhibition) .
- Applications : Used in drug discovery for dual-activity molecules (e.g., antioxidant and anti-inflammatory agents).
3-(4-Tert-butylphenyl)-2-methylpropanal (BMHCA) and 3-(4-Tert-butylphenyl)propanal (BHCA)
- Structural Differences : BMHCA has a methyl branch on the propanal chain, while BHCA lacks this substituent. Both are aldehydes, unlike the alcohol functionality in this compound.
- The absence of the aldehyde group in this compound may reduce such bioactivation risks . Quantitative structural similarity (Tanimoto scores) alone failed to predict toxicity differences between BMHCA and BHCA, underscoring the need for mechanistic studies .
1-(4-Tert-butylphenyl)-3-(methoxyphenyl)propane-1,3-dione (BMDBM)
- Structural Differences: BMDBM features a diketone moiety instead of the propanol chain.
- Functional and Environmental Impact :
- BMDBM is a UV filter used in sunscreens, with high environmental persistence. The diketone group allows for UV absorption, while the tert-butylphenyl group enhances lipid solubility, leading to bioaccumulation in marine mammals .
- In contrast, this compound’s hydroxyl group may reduce environmental persistence due to higher biodegradability.
3-((2-Chloro-3-nitropyridin-4-yl)(methyl)amino)propan-1-ol (IV-9)
- Structural Differences : A complex pyridine-based substituent replaces the tert-butylphenyl group.
- Synthetic and Pharmacological Impact: IV-9 was synthesized via nucleophilic substitution, achieving 71% yield and high purity. The tert-butylphenyl derivative’s synthetic route may differ due to steric hindrance from the bulky tert-butyl group.
Data Tables
Table 2: Structural Similarity vs. Functional Divergence
Critical Analysis of Research Findings
- Anti-inflammatory Activity : The tert-butyl group in this compound may enhance membrane permeability compared to polar analogs like 3-(pyridin-3-yl)propan-1-ol, but reduce target specificity .
- Environmental Impact : Unlike BMDBM, this compound’s hydroxyl group may facilitate degradation, though its persistence in lipid-rich tissues (e.g., dolphin blubber) requires further study .
- Toxicity Prediction : Structural similarity metrics (e.g., Tanimoto scores) are insufficient for predicting toxicity; mechanistic studies on metabolic pathways are essential .
Biological Activity
3-(4-Tert-butylphenyl)propan-1-ol is a compound of interest in various biological and chemical research contexts. This article explores its biological activity, including its mechanisms, potential applications, and relevant research findings.
Chemical Structure and Properties
This compound, also known as TBPP, features a tert-butyl group attached to a phenyl ring, which is further connected to a propanol group. Its chemical formula is , and it possesses unique properties that contribute to its biological activity.
Research indicates that this compound may exhibit various biological activities:
- Antioxidant Activity : The compound has been studied for its potential antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases.
- Enzyme Inhibition : Preliminary studies suggest that TBPP can inhibit certain enzyme activities, although specific enzymes have yet to be conclusively identified. This inhibition can play a role in modulating metabolic pathways and might have therapeutic implications .
- Hormonal Modulation : There is evidence suggesting that TBPP acts as an agonist for specific olfactory receptors, particularly hOR17-4, which may influence hormonal signaling pathways .
Indoor Dust Analysis
A meta-analysis highlighted the presence of various consumer product chemicals in indoor dust, including compounds structurally similar to TBPP. This study emphasizes the importance of understanding the environmental and health impacts of such chemicals due to their ubiquitous nature in household products .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4-Tert-butylphenyl)propan-1-ol, and how can purity be maximized?
- Methodological Answer : Catalytic hydrogenation of α,β-unsaturated precursors (e.g., cinnamaldehyde analogs substituted with tert-butyl groups) using palladium or nickel catalysts is a common approach. Fractional distillation or chromatography (e.g., silica gel) can isolate the product. Purity is verified via GC-MS or HPLC, comparing retention times to standards . For derivatives, protecting groups (e.g., acetates) may stabilize intermediates during synthesis .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- NMR : Analyze - and -NMR spectra for diagnostic peaks:
- Tert-butyl protons: δ ~1.3 ppm (singlet).
- Hydroxyl proton: δ ~1.5–2.0 ppm (broad, exchangeable with DO).
- Propanol chain protons: δ ~3.6–3.8 ppm (CHOH) .
- IR : Confirm hydroxyl (O–H stretch ~3200–3600 cm) and aromatic C–H (~3000–3100 cm) .
- Mass Spectrometry : Molecular ion [M+H] at m/z 221.2 (CHO) .
Q. What storage conditions are recommended to maintain compound stability?
- Methodological Answer : Store under inert gas (N/Ar) at 2–8°C in amber glass vials to prevent oxidation or photodegradation. Monitor degradation via periodic HPLC analysis; degradation products (e.g., ketones from alcohol oxidation) appear as new peaks at lower retention times .
Advanced Research Questions
Q. How do steric effects of the tert-butyl group influence the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The tert-butyl group creates steric hindrance, reducing reaction rates at the propanol chain. Kinetic studies under varying temperatures (Arrhenius plots) and DFT calculations (e.g., Gaussian 09) can quantify activation barriers. Compare with analogs (e.g., 3-(4-fluorophenyl)propan-1-ol) to isolate electronic vs. steric effects .
Q. What strategies resolve contradictions in spectroscopic data across studies?
- Methodological Answer :
- NMR Discrepancies : Use deuterated solvents (CDCl, DMSO-d) to standardize chemical shifts. Cross-validate with 2D techniques (COSY, HSQC) .
- Mass Spec Variability : Calibrate instruments with reference standards (e.g., NaTFA) and use high-resolution MS (HRMS) to distinguish isobaric interferences .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., alcohol dehydrogenases). Parameterize the tert-butyl group’s van der Waals radius for accurate steric mapping.
- MD Simulations : Run 100-ns simulations (GROMACS) to assess conformational stability in aqueous vs. lipid environments .
Q. What in vitro models are suitable for assessing cellular toxicity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
